Elisartan potassium can be derived from various synthetic pathways that involve the modification of existing compounds, particularly losartan. It belongs to the class of medications known as angiotensin II receptor antagonists (ARBs), which are commonly prescribed for managing hypertension and heart failure.
The synthesis of elisartan potassium involves several key steps, typically starting from losartan or its derivatives. The following outlines a general synthetic pathway:
Elisartan potassium has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The molecular formula can be represented as . Key structural features include:
Elisartan potassium participates in various chemical reactions typical for pharmaceutical compounds:
Elisartan potassium exerts its antihypertensive effects primarily through selective antagonism of the angiotensin II type 1 receptor (AT1). This mechanism involves:
Elisartan potassium exhibits several notable physical and chemical properties:
Elisartan potassium has significant applications in clinical medicine:
The development of Elisartan potassium emerged from systematic efforts to overcome limitations of losartan potassium (US Patent US6916935B2). Key synthetic challenges included:
Table 1: Key Patents in Elisartan Potassium Development
Patent Number | Priority Date | Key Innovation |
---|---|---|
WO2005023758A2 | 2003-09-08 | Solvent-free detritylation using KOH/IPA |
US6916935B2 | 2001-05-09 | Isopropanol-mediated purification of ARB intermediates |
EP1622871B1 | 2004-04-22 | Continuous flow hydrogenation for imidazole reduction |
Industrial-scale synthesis leverages continuous hydrogenation of nitro intermediates and enzymatic resolution to achieve >99.5% chiral purity, significantly reducing heavy metal residues from traditional catalysts [4]. Recent patent disputes (2020–2025) center on crystalline form claims, highlighting the molecule’s commercial viability in hypertension and renal protection markets [1].
Elisartan demonstrates distinct pharmacodynamic properties within the ARB class:
Table 2: Comparative ARB Pharmacological Properties
Parameter | Elisartan | Losartan | Valsartan | Olmesartan |
---|---|---|---|---|
AT1 IC50 (nM) | 0.8 | 13 | 2.5 | 1.2 |
Bioavailability (%) | 65 | 33 | 25 | 28 |
Active Metabolite | None | EXP3174 | None | None |
Half-life (h) | 14 | 1.5–2.5* | 6 | 13–16 |
*Losartan’s active metabolite EXP3174 has a 6–9 hour half-life [10].
Clinically, Elisartan’s 24-hour angiotensin II suppression exceeds 85% at 40 mg doses, compared to 60–70% with losartan 100 mg. This translates to superior trough:peak ratios (>80%) in ambulatory blood pressure monitoring [6]. Head-to-head simulations against olmesartan indicate Elisartan achieves comparable systolic pressure reduction (−22.4 mmHg vs. −23.1 mmHg) with lower interdose fluctuation [6].
Despite advances, key research gaps persist:
Metabolic Fate: Elisartan’s resistance to CYP2C9-mediated oxidation (a pathway critical for losartan activation) suggests alternative elimination routes. Unknown metabolites may accumulate in renal impairment, necessitating mass spectrometry studies in renally compromised models [10].
Tissue Penetration: Unlike peptides, Elisartan’s distribution to cardiac and renal tissues remains unquantified. Positron-emission tomography (PET) using 11C-labeled Elisartan could elucidate organ-specific receptor occupancy [3] [9].
Table 3: Priority Research Domains for Elisartan Potassium
Research Domain | Current Knowledge | Critical Unmet Needs |
---|---|---|
Metabolite Identification | No active metabolites detected | Non-CYP metabolic pathways in hepatocytes |
Tissue Pharmacokinetics | Plasma PK established | Correlate plasma levels with renal AT1 occupancy |
Drug-Drug Interactions | No CYP inhibition/induction | Transporter-mediated interactions (OATP1B1, MRP2) |
Genetic Modulators | AGTR1 structure known | CYP2C9/SLCO1B1 variant effects on exposure |
Future research must prioritize Elisartan’s effects on non-hemodynamic pathways, including TGF-β/Smad signaling in fibrosis and PPAR-γ modulation in metabolic syndrome—mechanisms well-documented for telmisartan but unexplored for Elisartan [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7